![molecular formula C23H23ClN2 B4674468 2-(4-chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4674468.png)
2-(4-chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine
Übersicht
Beschreibung
2-(4-Chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is commonly referred to as CERC-501 and is a selective kappa opioid receptor antagonist. The purpose of
Wissenschaftliche Forschungsanwendungen
CERC-501 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain and has been investigated as a potential treatment for depression, anxiety, and substance abuse disorders. Additionally, CERC-501 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
CERC-501 acts as a selective kappa opioid receptor antagonist, which means that it blocks the activity of kappa opioid receptors in the brain. Kappa opioid receptors are involved in the regulation of pain, stress, and mood. By blocking these receptors, CERC-501 can modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
CERC-501 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and improve cognitive function. Additionally, CERC-501 has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CERC-501 is that it is a highly selective kappa opioid receptor antagonist, which means that it is less likely to have off-target effects. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation of CERC-501 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CERC-501. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, further studies are needed to investigate its potential as a treatment for substance abuse disorders. Finally, more research is needed to understand the long-term safety and efficacy of CERC-501 in humans.
Conclusion:
In conclusion, CERC-501 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a selective kappa opioid receptor antagonist and has been shown to have analgesic effects, reduce anxiety-like behavior, and improve cognitive function in animal models. While it has several advantages for lab experiments, such as its selectivity and safety profile, more research is needed to fully understand its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(9-ethylcarbazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2/c1-2-26-22-6-4-3-5-20(22)21-15-18(9-12-23(21)26)16-25-14-13-17-7-10-19(24)11-8-17/h3-12,15,25H,2,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAVACPDPVBMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)Cl)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4674394.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4674400.png)
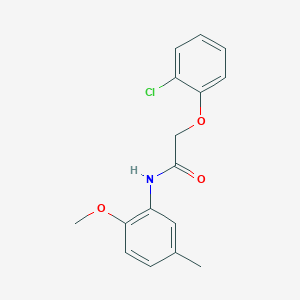
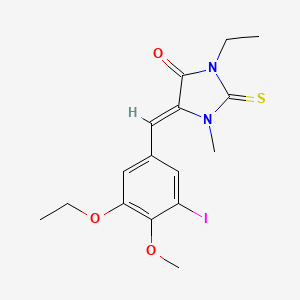
![2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4674420.png)

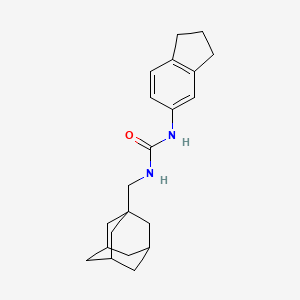
![2-(4-iodophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4674442.png)
![7-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4674458.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4674465.png)
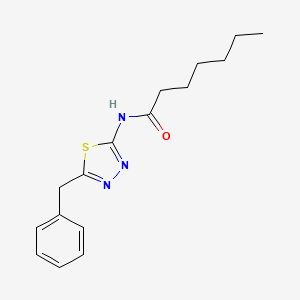
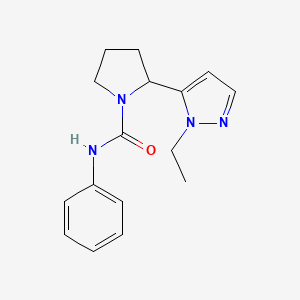
![N-(4-acetylphenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4674493.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4674494.png)